
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane is a highly chlorinated and fluorinated organic compound It is characterized by its unique structure, which includes seven chlorine atoms and nine fluorine atoms attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane typically involves multiple steps, starting with the preparation of the heptane backbone. The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Common reagents used in these reactions include chlorine gas and fluorine gas, often in the presence of catalysts such as iron or aluminum chloride. The reaction conditions typically involve elevated temperatures and controlled environments to ensure the selective introduction of halogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and chromatography, is essential to purify the final product and remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or amines are used in the presence of solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptane derivatives with oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized heptanes.
Applications De Recherche Scientifique
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane has several scientific research applications, including:
Chemistry: Used as a model compound to study halogenation reactions and the effects of multiple halogen atoms on chemical reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific halogenation patterns for improved pharmacokinetics.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings, due to its unique halogenation profile.
Mécanisme D'action
The mechanism of action of 1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane involves its interactions with molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,5,5-Heptachlorohexane: A similar compound with a hexane backbone, characterized by seven chlorine atoms.
1,1,1,2,3,3,3-Heptachloropropane: A compound with a propane backbone and seven chlorine atoms.
1,1’-Biphenyl, 2,2’,3,4,4’,5,5’-heptachloro-: A biphenyl derivative with seven chlorine atoms.
Uniqueness
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane is unique due to its combination of both chlorine and fluorine atoms on a heptane backbone. This dual halogenation pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
53281-02-0 |
|---|---|
Formule moléculaire |
C7Cl7F9 |
Poids moléculaire |
503.2 g/mol |
Nom IUPAC |
1,1,1,3,5,7,7-heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane |
InChI |
InChI=1S/C7Cl7F9/c8-1(15,4(19,20)6(10,11)12)3(17,18)2(9,16)5(21,22)7(13,14)23 |
Clé InChI |
UWWJJXVSRFPYSS-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


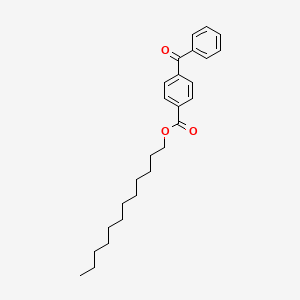
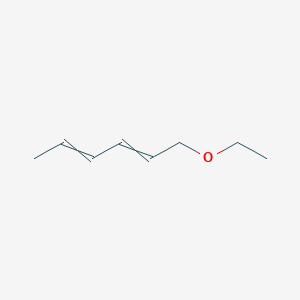
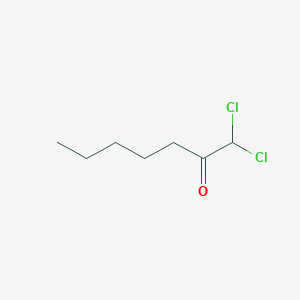
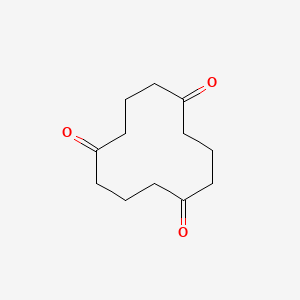



![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
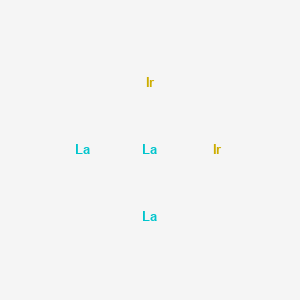
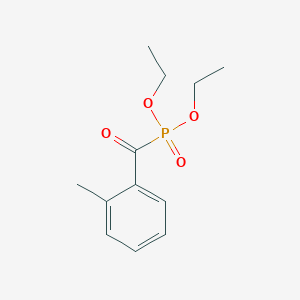
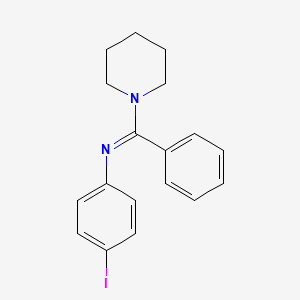
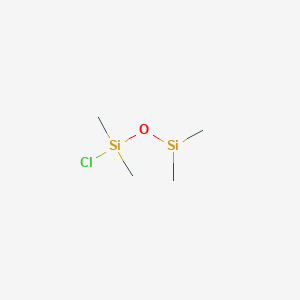

![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
